molecular formula C4H5N B167614 Pyrrole-ND CAS No. 10162-82-0

Pyrrole-ND

Número de catálogo: B167614
Número CAS: 10162-82-0
Peso molecular: 68.1 g/mol
Clave InChI: KAESVJOAVNADME-DYCDLGHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrrole-ND (CAS No. 10162-82-0) is a deuterated derivative of pyrrole, a five-membered aromatic heterocycle with the molecular formula C₄H₄DN and a molecular weight of 68.095 g/mol . It is synthesized with 98 atom% deuterium substitution at specific positions, distinguishing it from non-deuterated pyrrole (CAS No. 109-97-7) and other isotopologues like Pyrrole-d5 . This compound is primarily used as a stable isotopic-labeled internal standard in analytical chemistry, particularly in mass spectrometry, to enhance quantification accuracy in pharmacokinetic and metabolic studies . Key physical properties include a density of 1.005 g/cm³, boiling point of 129.8°C, and flash point of 33.3°C . Its moderate lipophilicity (LogP = 1.0147) suggests balanced solubility in polar and nonpolar solvents, making it versatile for synthetic applications .

Métodos De Preparación

Acid-Catalyzed Hydrogen/Deuterium Exchange

The most widely employed method for synthesizing Pyrrole-ND involves acid-catalyzed H/D exchange using deuterated water (D2_2O). This approach leverages the acidity of pyrrole’s N–H bond (pKa ~17) to facilitate proton substitution with deuterium.

Experimental Procedure:

  • Reagents : Pyrrole, D2_2O, and sulfuric acid (H2_2SO4_4) .

  • Conditions : Room temperature, 72 hours .

  • Mechanism : The acid protonates the pyrrole nitrogen, forming a pyrrolium ion intermediate. Subsequent deprotonation by D2_2O introduces deuterium at the N-position (Figure 1) .

Key Findings :

  • Deuteration Efficiency : >90% deuterium incorporation at the N-position .

  • Side Reactions : Minimal ring-opening or oligomerization if reaction time is controlled (<72 hours) .

Table 1: Optimization of Acid-Catalyzed H/D Exchange

Acid CatalystTemp (°C)Time (h)D2_2O (equiv)Deuteration (%)
H2_2SO4_425721095
CF3_3COOH25961085
HCl25481078

Catalytic Deuteration Using Pyrrolidine and D2_22O

Pyrrolidine acts as a catalyst to enhance H/D exchange at the α-positions of pyrrole. This method, adapted from carbonyl compound deuteration, achieves high isotopic purity .

Protocol:

  • Reagents : Pyrrole, D2_2O, pyrrolidine (5 mol%) .

  • Conditions : 50°C, 24 hours under nitrogen .

  • Mechanism : Pyrrolidine forms a transient enamine intermediate, enabling reversible α-C–H bond cleavage and deuterium incorporation (Figure 2) .

Results :

  • Deuteration Sites : α-positions (C2 and C5) with 70–80% incorporation .

  • Limitations : Lower efficiency at β-positions (C3 and C4) due to steric hindrance .

Deuteration via Condensation and Exchange Reactions

A patent by ChengDu SinoStandards Bio-Tech Co. describes a two-step synthesis for β-deuterated calixpyrroles, adaptable to this compound :

Steps:

  • Condensation : Pyrrole reacts with ketones (e.g., acetone) under acid catalysis to form a macrocyclic intermediate .

  • H/D Exchange : The intermediate undergoes D2_2O treatment with H2_2SO4_4, achieving >90% deuteration at β-positions .

Advantages :

  • Selectivity : Targets β-positions, complementary to N-deuteration methods .

  • Yield : 70–93% for deuterated calixpyrroles .

Isotope Exchange in Solid and Liquid Phases

Solid-phase deuteration using deuterium gas (D2_2) and liquid-phase methods with D2_2O were compared for pyrrolylcarnosine, a pyrrole derivative :

Table 2: Phase-Dependent Deuteration Efficiency

PhaseTemp (°C)Time (h)Deuteration (%)
Solid (D2_2)1002460
Liquid (D2_2O)257295

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodDeuteration SitesEfficiency (%)ScalabilityCost
Acid-Catalyzed H/DN-position90–95HighLow
Pyrrolidine Catalysisα-positions70–80ModerateMedium
Condensation-Exchangeβ-positions>90LowHigh

Análisis De Reacciones Químicas

Multicomponent Reactions

  • DABCO-Promoted Synthesis : A three-component reaction of arylglyoxal monohydrates, enamino esters (209 ), and 1,3-dicarbonyl compounds yields NH-pyrroles (210 ) via Knoevenagel condensation and Michael addition (Scheme 23) .

  • Doyle’s Cascade Synthesis : Tricarbonyl compounds (212 ) react with ketones and primary amines to form 5-vinylpyrroles (213 ) through enamine addition and cyclization .

Nitroalkene-Based Routes

  • Ultrasound-Mediated Synthesis : β-Keto esters, benzylamines, aldehydes, and nitromethane form tetrasubstituted pyrroles (243 ) under Amberlyst-15 catalysis via enamine intermediates .

  • Ionic Liquid-Catalyzed Reaction : BAIL (248 ) promotes conjugate addition of amines to nitroalkenes (247 ), yielding pyrroles (249 ) through cyclization .

Mechanistic Pathways

  • Isomerization and Ring Opening : Pyrrole decomposes via isomerization to pyrrolenine (2H-pyrrole) followed by C–N bond cleavage, forming intermediates like cis-crotonitrile and allyl cyanide .

  • Key Products : Major products include HCN, H₂, and CH₄, with resonance-stabilized pyrrolyl radicals contributing to secondary reactions .

Kinetic Parameters

Temperature Range (K)Pressure (atm)Major ProductsRate Constants (s⁻¹)
925–12001.0HCN, CH₄k=7.5×1013exp(43.1/RT)k=7.5\times 10^{13}\,\text{exp}(-43.1/\text{RT})
1200–17007.5–13Allyl cyanidek=1.2×1014exp(45.0/RT)k=1.2\times 10^{14}\,\text{exp}(-45.0/\text{RT})

Ozonation Reactions

  • Kinetics : Pyrrole reacts rapidly with ozone (kapp=1.4×106M1s1k_{\text{app}}=1.4\times 10^6\,\text{M}^{-1}\text{s}^{-1}), forming maleimide (34% yield), formamide, and glyoxal .

  • Mechanism : Initial 1,3-dipolar cycloaddition followed by retro-Diels–Alder cleavage produces oxidized intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one) .

Combustion Products

  • Major Nitrogen Species : N₂, NO, NO₂, and HCN dominate under oxidative conditions .

  • Modeling : Kinetic models incorporating 505 reactions accurately predict fuel-NO formation in atmospheric pressure reactors .

Diels-Alder Reactions

  • Pyrrole acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., dichlorocarbene), yielding chlorinated pyridines via Ciamician–Dennstedt rearrangement .

N-Alkylation and C-Functionalization

  • N-Metalation : Deprotonated pyrrole (pKaK_a ≈ 17.5) reacts with electrophiles like iodomethane to form N-methylpyrrole .

  • C3 Substitution : N-Silylpyrrole bromination enables regioselective C3 functionalization .

Hydrogen Bonding with Water

  • DFT Analysis : Pyrrole forms H-bonds with water (mean H···O length = 1.966 Å) with electron density transfer (0.0273 a.u.) .

  • Aromaticity Effects : Solvation minimally impacts pyrrole’s aromaticity (HOMA = 0.85–0.88; NICS(0) = -15.85 to -14.01) .

Charge Transfer in Clusters

SystemCharge Transfer (a.u.)
Pyrrole–H₂O+0.0331
Pyrrole–H₂O (PCM)+0.0497
Pyrrole–Water Clusters+0.0464

Key Research Findings

  • Synthesis : Multicomponent reactions and nitroalkene-based methods enable efficient access to polysubstituted pyrroles .

  • Decomposition : Resonance-stabilized intermediates govern pyrolysis pathways, with HCN as a major nitrogenous product .

  • Oxidation : Ozonation produces maleimide and formamide, while combustion releases NOₓ species .

This synthesis of experimental and computational data underscores pyrrole’s versatility in organic synthesis and combustion chemistry, with implications for materials design and environmental modeling.

Aplicaciones Científicas De Investigación

Oncology

Pyrrole-based compounds have shown significant promise in cancer therapy. Research indicates that N- and C-substituted pyrrole derivatives exhibit anticancer activities against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)

Recent studies highlight the synthesis of novel pyrrole derivatives that act as small-molecule inhibitors targeting specific pathways involved in tumor growth and metastasis. For instance, pyrrole analogs have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Psychiatric Disorders

Pyrroles have been identified as potential biomarkers for oxidative stress disorders, particularly in psychiatric conditions like schizophrenia. Clinical studies have established a correlation between elevated urinary pyrroles and the severity of psychotic symptoms. This has led to the exploration of pyrroles as diagnostic tools for early detection of oxidative stress-related psychiatric disorders .

The mechanism involves the reaction of pyrroles with p-N,N-dimethylaminobenzaldehyde (DMAB), producing colorimetric changes that can be quantified. This method shows promise for non-invasive diagnostics and may guide treatment strategies involving antioxidant therapies .

Infectious Diseases

Pyrrole derivatives are being investigated for their antiviral properties. Notably, certain pyrrole-based compounds have demonstrated efficacy against viral infections such as HIV and hepatitis B virus. For example, some analogs inhibit viral RNA-dependent RNA polymerase, which is crucial for viral replication .

Additionally, research into the anti-inflammatory properties of pyrrole compounds reveals their potential as therapeutic agents in treating infections by modulating immune responses and reducing inflammation associated with viral infections .

Antimicrobial Activity

Pyrrole derivatives exhibit a broad spectrum of antimicrobial activities. They have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within pathogens .

Case Study 1: Pyrrole in Cancer Treatment

A recent study synthesized a series of pyrrole derivatives that were tested against various cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Pyrroles as Biomarkers

In a clinical trial involving patients diagnosed with schizophrenia, researchers measured urinary levels of pyrroles before and after treatment with antioxidant supplements. The findings revealed that patients who received supplementation showed marked reductions in urinary pyrroles correlating with improved psychiatric symptoms . This supports the hypothesis that oxidative stress plays a role in the pathophysiology of schizophrenia.

Data Table: Summary of Pyrrole-ND Applications

Application AreaSpecific Use CasesKey Findings
OncologyAnticancer agentsEffective against MCF-7, A549, HepG2
PsychiatryBiomarker for schizophreniaElevated levels correlate with symptom severity
Infectious DiseasesAntiviral agentsInhibits HIV replication
Antimicrobial ActivityAntibiotics and antifungalsBroad-spectrum activity against pathogens

Mecanismo De Acción

The mechanism of action of Pyrrole-ND involves its interaction with molecular targets and pathways. The deuterium atom in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized to study reaction kinetics and mechanisms in detail. The compound’s unique properties also make it a valuable tool in drug development and metabolic studies .

Comparación Con Compuestos Similares

Structural and Isotopic Variants

Pyrrole (Non-Deuterated)

  • CAS No.: 109-97-7; Molecular Formula: C₄H₅N; Molecular Weight: 67.09 g/mol .
  • Key Differences: Lacks deuterium substitution, resulting in a lower molecular weight (67.09 vs. 68.095 g/mol). Reactivity: Non-deuterated pyrrole undergoes electrophilic substitution at the α-positions due to its aromatic π-electron system . Deuterated variants like Pyrrole-ND may exhibit kinetic isotope effects, altering reaction rates in synthetic pathways . Safety: Pyrrole is highly hazardous, causing burns, respiratory distress, and central nervous system effects upon exposure . While this compound’s safety profile is undocumented, deuterated compounds generally show similar toxicity but require specialized handling .

Pyrrole-d5

  • CAS No.: N/D; Molecular Formula: C₄D₄N; Molecular Weight: 72.11 g/mol .
  • Key Differences :
    • Contains five deuterium atoms (four at carbon positions, one at nitrogen), increasing molecular weight significantly compared to this compound.
    • Cost : Priced at ¥37,400 (vs. ¥52,800 for this compound), suggesting differences in synthesis complexity or deuterium sourcing .
    • Applications : Used in NMR spectroscopy due to enhanced signal resolution, whereas this compound is optimized for mass spectrometry .

Functionalized Pyrrole Derivatives

1H-Pyrrole-2-carbohydrazide

  • CAS No.: 50269-95-9; Molecular Formula: C₅H₇N₃O; Molecular Weight: 125.12 g/mol .
  • Key Differences :
    • Substituted with a carbohydrazide group at the 2-position, increasing polarity (PSA = 33.3 Ų) and altering applications.
    • Applications : Used in coordination chemistry and as a ligand for metal-organic frameworks (MOFs), unlike this compound’s analytical role .

Comparative Data Table

Parameter This compound Pyrrole (Non-Deuterated) Pyrrole-d5 1H-Pyrrole-2-carbohydrazide
CAS No. 10162-82-0 109-97-7 N/D 50269-95-9
Molecular Formula C₄H₄DN C₄H₅N C₄D₄N C₅H₇N₃O
Molecular Weight 68.095 g/mol 67.09 g/mol 72.11 g/mol 125.12 g/mol
Deuterium Content 98 atom% D None 98 atom% D None
Boiling Point 129.8°C ~131°C (estimated) Not reported Decomposes at 232–235°C
LogP 1.0147 0.93 (predicted) Not reported Not reported
Price (¥) 52,800 3,000–5,000 (market avg) 37,400 34,600
Primary Use Mass spectrometry Organic synthesis NMR spectroscopy Coordination chemistry

Research Findings and Limitations

  • Kinetic Isotope Effects : Deuterated pyrroles like this compound may exhibit reduced reaction rates in electrophilic substitutions due to stronger C-D bonds .
  • Analytical Utility: this compound’s isotopic purity (98 atom% D) minimizes background interference in LC-MS, outperforming non-deuterated analogs .
  • Safety Data Gap: No specific toxicological studies on this compound are available; extrapolation from non-deuterated pyrrole suggests stringent handling protocols are necessary .
  • Cost Discrepancy: The higher price of this compound compared to Pyrrole-d5 (¥52,800 vs.

Actividad Biológica

Pyrrole-ND is a derivative of the pyrrole compound, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by various studies, including case studies and experimental data.

Pyrrole is a five-membered aromatic heterocyclic compound with significant biological relevance. Its derivatives have been explored for various pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This compound specifically has shown promise in several studies, indicating its potential as a therapeutic agent.

2. Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that modify the basic pyrrole structure to enhance its biological activity. Techniques such as NMR spectroscopy and single-crystal X-ray analysis are commonly employed to characterize these compounds.

Table 1: Synthesis Methods for this compound

MethodDescriptionReference
NMR SpectroscopyUsed for structural elucidation
Single-Crystal X-RayProvides detailed molecular structure information
HPLCMonitors purity during synthesis

3.1 Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The cytotoxicity was evaluated using assays that measure cell viability after treatment with varying concentrations of this compound.

Table 2: Cytotoxicity Results of this compound

Concentration (μM)Cell LineViability (%)Reference
6.25LoVo85.94
50MCF-769.13
100SK-OV-339.6
400LoVo3.93

3.2 Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). It has been shown to inhibit lipid peroxidation and reduce oxidative stress in cellular models exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA).

Case Study: Neuroprotection in PD Models

In a study involving PC12 cells, pre-treatment with this compound derivatives significantly reduced apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .

The mechanisms by which this compound exerts its biological effects are varied and include:

  • Inhibition of Pro-inflammatory Pathways: Compounds derived from pyrrole have been found to suppress pathways involving cyclooxygenase-2 (COX-2), which is critical in inflammation .
  • Antimicrobial Activity: Certain derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than traditional antibiotics .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Pyrrole-ND, and how should they be applied to ensure reproducibility?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm deuterium substitution patterns, infrared (IR) spectroscopy to identify functional groups (e.g., N-D stretching at ~2400 cm⁻¹), and mass spectrometry (MS) to verify isotopic purity . For reproducibility, document solvent choice (e.g., CDCl₃ for NMR), calibration standards, and instrument parameters (e.g., resolution, scan count) .

Q. What synthetic routes are most effective for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via deuteration of pyrrole precursors using D₂O or deuterated reagents under controlled pH and temperature. Optimize yield by:

  • Varying reaction time (e.g., 24–72 hours) and temperature (20–60°C).
  • Monitoring deuteration efficiency via kinetic isotope effect (KIE) studies.
  • Validating purity via HPLC with UV-Vis detection (λ = 250–300 nm) .

Q. How can researchers ensure the purity of this compound in experimental settings?

  • Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for preliminary purification, followed by recrystallization in deuterated solvents (e.g., DMSO-d₆). Confirm purity using gas chromatography (GC) with flame ionization detection (FID) and compare retention times against non-deuterated analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s electronic properties reported across studies?

  • Methodological Answer :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model electron density distribution and compare with experimental NMR chemical shifts.

Analyze discrepancies using sensitivity tests (e.g., solvent effects via polarizable continuum models).

Cross-validate with X-ray crystallography data to assess steric/electronic influences .

Q. What experimental design principles minimize bias when studying this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Use a factorial design to isolate variables (e.g., catalyst loading, solvent polarity, temperature).
  • Apply blinded analysis: assign independent teams to prepare samples and analyze data to reduce confirmation bias.
  • Report confidence intervals for kinetic parameters (e.g., turnover frequency) using nonlinear regression models .

Q. How should researchers handle data variability in this compound’s biological activity assays?

  • Methodological Answer :

Use repeated-measures ANOVA to account for intra-assay variability.

Normalize data to internal controls (e.g., non-deuterated pyrrole as a baseline).

Apply error-propagation analysis to quantify uncertainties from isotopic impurities (e.g., 98% D vs. 99% D) .

Q. Methodological Frameworks for this compound Research

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s mechanisms?

  • Methodological Answer :

  • PICO : Population (e.g., catalytic systems), Intervention (this compound as a ligand), Comparison (non-deuterated analogs), Outcome (reaction rate/selectivity).
  • FINER : Ensure questions are Feasible (e.g., accessible isotopes), Novel (e.g., unexplored deuteration effects), Ethical (safe handling of deuterated waste), and Relevant (e.g., drug design applications) .

Q. How to design a study comparing this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Use accelerated stability testing (40°C/75% RH for 1–3 months).
  • Monitor degradation via LC-MS and quantify deuterium loss using isotope ratio mass spectrometry (IRMS).
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Use multivariate regression to correlate substituent effects (Hammett σ values) with biological activity.
  • Apply cluster analysis to group compounds by deuterium-dependent activity profiles.
  • Report effect sizes (Cohen’s d) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How to ensure transparency when reporting this compound’s synthetic protocols?

  • Methodological Answer :
  • Follow FAIR principles : Data should be Findable (DOIs for compounds), Accessible (public repositories), Interoperable (SMILES notations), and Reusable (detailed spectral data).
  • Include raw NMR/MS files as supplementary materials and specify deuterium enrichment levels (±0.5%) .

Propiedades

IUPAC Name

1-deuteriopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methyl-3-(4-iodophenyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine R2NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.